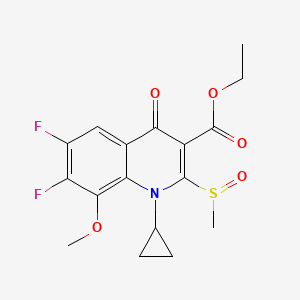

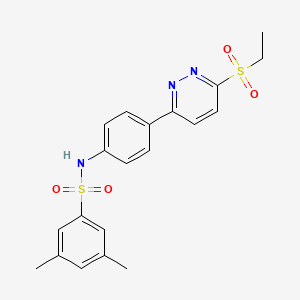

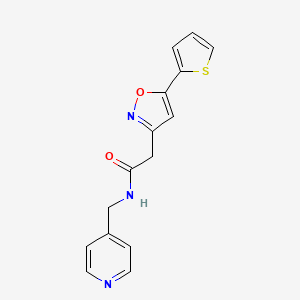

![molecular formula C17H24BF3N2O4 B2418789 [(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid CAS No. 1140517-08-3](/img/structure/B2418789.png)

[(1R)-3-Methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a boronic acid derivative. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are valuable building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a complex organic moiety. The organic part of the molecule contains several functional groups including a trifluoromethyl group, a benzoyl group, and two amide groups .Chemical Reactions Analysis

Boronic acids and their derivatives are known to undergo several types of reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic acids in general are solid at room temperature and are stable under normal conditions. They can form stable complexes with various types of molecules due to their ability to accept a hydrogen bond .Applications De Recherche Scientifique

Boronic Acid Derivatives in Synthesis

Boronic acid derivatives, including the compound , are crucial in the synthesis of various organic compounds. For instance, they are used in the synthesis of enantiopure α,α-dialkylated α-amino acids, which are significant in medicinal chemistry and biological studies. The process involves the use of 3-benzoyl-2-isopropyl-4-alkyloxazolidin-5-ones derived from isobutyraldehyde and α-amino acids, demonstrating their economical advantage over tert-butyl compounds in synthesizing these amino acids (Rojas‐Lima et al., 2005).

Applications in Nucleoside and Nucleotide Synthesis

Boron analogs of pyrophosphates and deoxynucleoside boranophosphates are synthesized with high yields, showcasing the adaptability of boron-containing biologically active compounds. These compounds have shown promising activities as anticancer, anti-inflammatory, and anti-osteoporotic agents. Notably, oligonucleotides with a borane group replacing a non-bridging oxygen atom are crucial in modified nucleic acids, offering resistance to nuclease and applications in PCR sequencing and nucleic acid detection (Vyakaranam et al., 2001).

Role in Rhamnolipid Synthesis

Boron trifluoride etherate is used in the synthesis of specific rhamnolipids from Pseudomonas aeruginosa, a process crucial in developing biosurfactants with applications in bioremediation, enhanced oil recovery, and as antimicrobial agents. The methodology involves a series of condensations and coupling reactions to yield the rhamnolipid product (Westerduin et al., 1988).

Isotopic Labeling in Proteasome Inhibitors

The compound has been utilized in the synthesis of isotopically labeled forms of the proteasome inhibitor bortezomib. These labeled variants are synthesized for research purposes, particularly in studying the mechanism of action and metabolic pathways of the drug. The synthesis involves intricate steps such as the formation of the isobutyryl boronic acid via Grignard reaction and the preparation of the chiral chloride using Matteson reaction (Li et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZZVDHGNHGNAI-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

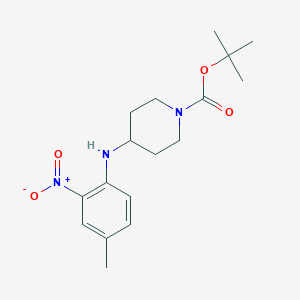

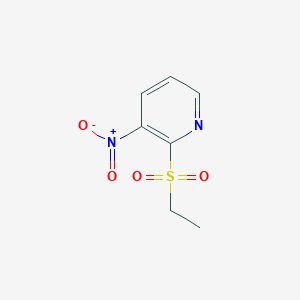

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)

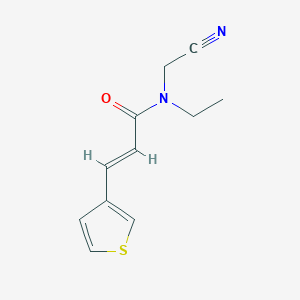

![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)

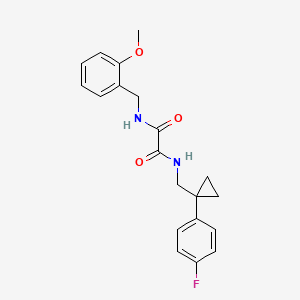

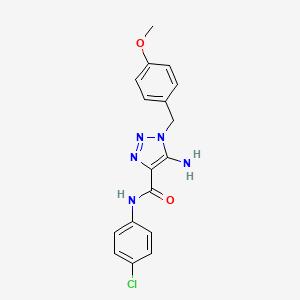

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2418715.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/no-structure.png)

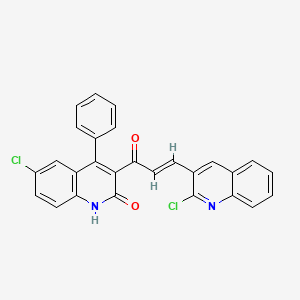

![1'-(Cyclopropanecarbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2418720.png)